Met-His

Peptide Structure Conformational Analysis Spectroscopy

Met-His (CAS 14486-12-5) is a critical research dipeptide engineered for platinum-based drug discovery and metalloprotein coordination studies. Its defined Met-His sequence — not interchangeable with His-Met — enables the selective S→N3 intramolecular migration that mirrors Pt-drug protein binding, making it a validated model for next-generation anticancer agent design. Procure this high-purity tool for pH-dependent chelation research, stimuli-responsive metallopeptide engineering, and structure-activity relationship (SAR) benchmarking. Standard analytical documentation provided; bulk and custom synthesis inquiries welcome.

Molecular Formula C11H18N4O3S
Molecular Weight 286.35 g/mol
Cat. No. B15598491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMet-His
Molecular FormulaC11H18N4O3S
Molecular Weight286.35 g/mol
Structural Identifiers
InChIInChI=1S/C11H18N4O3S/c1-19-3-2-8(12)10(16)15-9(11(17)18)4-7-5-13-6-14-7/h5-6,8-9H,2-4,12H2,1H3,(H,13,14)(H,15,16)(H,17,18)/t8-,9-/m0/s1
InChIKeyMWAYJIAKVUBKKP-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Met-His (L-Methionyl-L-Histidine) Dipeptide: Essential Procurement and Differentiation Guide for Biochemical Research


Met-His (L-Methionyl-L-Histidine, CAS 14486-12-5) is a synthetic dipeptide composed of the amino acids L-methionine and L-histidine, linked by a peptide bond. It is a metabolite with a molecular weight of 286.35 g/mol and a logP of 0.693 . This dipeptide serves as a specialized research tool for studying metal ion coordination chemistry [1] and as a model system for selective peptide modification [2]. Its unique combination of a sulfur-containing methionine and an imidazole-containing histidine imparts distinct chemical and biological properties not found in other simple dipeptides.

Why Generic Substitution of Met-His with Similar Dipeptides is Not Feasible in Research


Simple dipeptides containing histidine and methionine are not functionally interchangeable. The specific sequence, Met-His versus His-Met, dictates the three-dimensional structure and, consequently, the coordination chemistry with metal ions. This is because the orientation of the methionine sulfur and the histidine imidazole nitrogen atoms differs fundamentally between the two isomers [1]. This structural difference leads to distinct complexation behaviors and reaction kinetics with platinum(II) complexes, a critical factor in anticancer drug design and metalloprotein research [2]. Furthermore, the presence of the N-terminal methionine's free amino group and C-terminal histidine's carboxyl group in Met-His enables specific pH-dependent chelation patterns that are absent in its reverse sequence analog [3].

Quantitative Evidence for Met-His Differentiation in Procurement


Stereostructural Differentiation of Met-His vs. His-Met by Solid-State IR-LD Spectroscopy

Met-His exhibits a distinct stereo-structure compared to its reverse sequence isomer His-Met, as determined by solid-state linear-dichroic infrared (IR-LD) spectroscopy and ab initio calculations. The structural parameters, including torsion angles, differ significantly between the two dipeptides, leading to unique IR characteristic band assignments [1].

Peptide Structure Conformational Analysis Spectroscopy

Selective Platinum(II) Complexation: Intramolecular S to N3 Migration Kinetics for Met-His

The reaction of the platinum(II) complex [Pt(Gly-Gly-N,N',O)I]- with N-acetylated Met-His (MeCOMet-His) results in a kinetically favored initial binding through the methionine sulfur, followed by a complete and selective intramolecular migration of the platinum unit to the N3 nitrogen of the histidine imidazole ring. This migration was found to be fast and strongly selective for the N3 atom [1]. In contrast, studies with other methionine- and histidine-containing peptides and different Pt(II) complexes showed slower and less selective migration, or no migration at all [2].

Bioinorganic Chemistry Anticancer Drug Design Platinum Complexes

pH-Dependent Chelation of Platinum(II): Contrasting Behavior of Met-His and His-Met

The interaction of the dipeptides Met-His and His-Met with the platinum(II) complex [Pt(en)(H2O)2]2+ exhibits pH-dependent differences in chelation. In acidic solution, κ2N(amino),S chelation is kinetically and thermodynamically preferred for Met-His. In contrast, for His-Met, a kinetically stable macrochelate involving both histidine and methionine side chains is the major species across a wide pH range (3.2 to 11.2) [1].

Coordination Chemistry Metal-Peptide Interactions pH-Dependent Equilibria

Inference of Antioxidant Potential: Met-His Containing Peptides Exhibit High Radical Scavenging Activity

While direct, head-to-head antioxidant assays comparing Met-His dipeptide to other simple dipeptides are lacking, a peptide containing Met-His at its N-terminus, MHLWAAK (Met-His-Leu-Trp-Ala-Ala-Lys), exhibited strong DPPH and ABTS radical scavenging activities [1]. This suggests that the Met-His sequence may contribute to the antioxidant properties of longer peptides. However, this is a class-level inference and not a direct measurement for the dipeptide itself.

Antioxidant Peptides Oxidative Stress Nutraceuticals

Potential for Antihypertensive Activity: Met-His Containing Pentapeptide Exhibits ACE Inhibition

The pentapeptide Met-His-Thr-Asp-Asp, which contains the Met-His motif, was identified as an angiotensin-converting enzyme (ACE) inhibitor with an IC50 value of 67.52 ± 0.05 μg/mL [1]. This demonstrates that the Met-His sequence can be part of a bioactive peptide with potential antihypertensive properties. However, the activity is attributed to the entire pentapeptide sequence and not solely to the Met-His dipeptide.

ACE Inhibition Antihypertensive Peptides Cardiovascular Research

Met-His: Validated Research Applications and Model System Utility


Investigation of Platinum(II) Anticancer Drug Binding Mechanisms

Met-His serves as an ideal model peptide to study the kinetics and selectivity of platinum(II) complex binding to methionine and histidine residues. Its well-defined, sequential coordination (initial sulfur binding followed by rapid, selective N3 migration) provides a simplified system to investigate the molecular events that occur when platinum drugs interact with proteins. This knowledge is crucial for designing next-generation platinum-based anticancer agents with improved efficacy and reduced side effects [1].

pH-Responsive Metal-Peptide Complex Design

The distinct pH-dependent chelation behavior of Met-His with platinum(II) makes it a valuable building block for creating stimuli-responsive metallopeptides. Researchers can exploit the switch from sulfur to nitrogen coordination at different pH values to develop drug delivery systems that release their payload in specific cellular compartments (e.g., acidic endosomes) or to design catalysts with tunable activity [2].

Stereochemical Studies of Peptide-Metal Interactions

The documented structural differences between Met-His and its sequence isomer His-Met, as revealed by IR-LD spectroscopy, underscore its utility in studying how peptide sequence dictates three-dimensional conformation. This is particularly relevant for understanding the structural basis of metal binding selectivity in metalloproteins and for designing peptide ligands with specific geometries for metal ion sensing or separation applications [3].

Reference Compound for Bioactive Peptide Discovery

Although the dipeptide Met-His itself has not been shown to possess strong direct bioactivity in the reviewed literature, its presence as a motif in larger peptides with antioxidant (MHLWAAK) and ACE-inhibitory (Met-His-Thr-Asp-Asp) activities makes it a useful reference standard or starting point for structure-activity relationship (SAR) studies. Researchers can use Met-His to establish baseline activity for a minimal sequence, against which to compare the effects of adding amino acid residues [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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